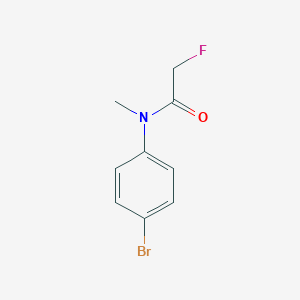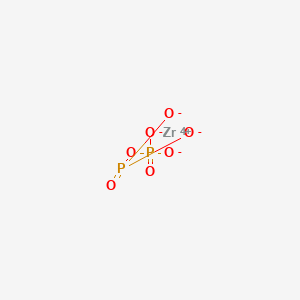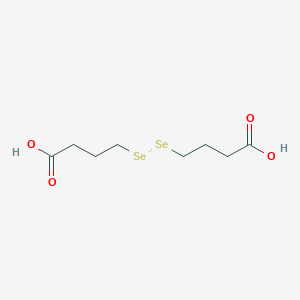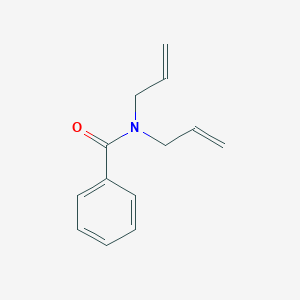
硫酸钕(III)八水合物
描述
Neodymium(III) sulfate octahydrate is a salt of the rare-earth metal neodymium with the chemical formula Nd₂(SO₄)₃·8H₂O. This compound is known for its pink crystalline appearance and is commonly used in various industrial and scientific applications. Neodymium(III) sulfate octahydrate is notable for its retrograde solubility, meaning its solubility decreases with increasing temperature .
科学研究应用
Neodymium(III) sulfate octahydrate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions.
Glass and Crystal Manufacturing: This compound is used in the production of glass and crystals, particularly in enhancing the contrast between reds and greens in CRT displays.
作用机制
Neodymium(III) sulfate octahydrate, also known as neodymium(3+);trisulfate;octahydrate, is a compound with the formula Nd2(SO4)3.8H2O . It’s a salt of the rare-earth metal neodymium . Here is a detailed analysis of its mechanism of action:
Target of Action
Neodymium(III) sulfate octahydrate primarily targets the glass and crystal industry . It is used as a catalyst and in CRT displays to enhance contrast between reds and greens .
Mode of Action
The compound interacts with its targets by being incorporated into the glass or crystal structure during their formation . This results in changes to the optical properties of the materials, enhancing their performance in specific applications .
Biochemical Pathways
It plays a crucial role in the manufacturing processes of certain materials, influencing their physical and chemical properties .
Result of Action
The incorporation of Neodymium(III) sulfate octahydrate into glass and crystal structures results in materials with enhanced optical properties . For instance, it is used in CRT displays to improve the contrast between reds and greens .
Action Environment
The action of Neodymium(III) sulfate octahydrate is influenced by environmental factors such as temperature. The compound has a retrograde solubility, meaning its solubility decreases with increasing temperature . Furthermore, the compound forms multiple hydrates, and the octahydrate decomposes at 40 °C to the pentahydrate, which in turn decomposes to the dihydrate at 145 °C .
准备方法
Neodymium(III) sulfate octahydrate can be synthesized through several methods:
Dissolution of Neodymium(III) Oxide in Sulfuric Acid: This method involves dissolving neodymium(III) oxide (Nd₂O₃) in sulfuric acid (H₂SO₄) to produce neodymium(III) sulfate[ \text{Nd}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Nd}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Reaction of Neodymium(III) Perchlorate with Sodium Sulfate: Another method involves reacting neodymium(III) perchlorate with sodium sulfate to yield neodymium(III) sulfate.
化学反应分析
Neodymium(III) sulfate octahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, neodymium(III) sulfate octahydrate decomposes to form the pentahydrate at 40°C, the dihydrate at 145°C, and the anhydrous form at 290°C.
Complexation Reactions: Neodymium(III) sulfate can form complexes with various ligands, which are studied for their spectrophotometric properties.
相似化合物的比较
Neodymium(III) sulfate octahydrate can be compared with other neodymium compounds such as:
Neodymium(III) Nitrate: Similar to neodymium(III) sulfate, neodymium(III) nitrate is used in various industrial applications and can form complexes with different ligands.
Neodymium(III) Chloride: This compound is also used in catalysis and has similar chemical properties to neodymium(III) sulfate.
Praseodymium(III) Sulfate: Praseodymium(III) sulfate shares similar properties with neodymium(III) sulfate but is used in different applications due to the unique properties of praseodymium.
Neodymium(III) sulfate octahydrate is unique due to its retrograde solubility and its specific applications in laser technology and display manufacturing .
属性
IUPAC Name |
neodymium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUARGWNXMWCLD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16Nd2O20S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648478 | |
| Record name | Neodymium(III) sulfate octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-91-3 | |
| Record name | Neodymium(III) sulfate octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















